GDC-0084

Vue d'ensemble

Description

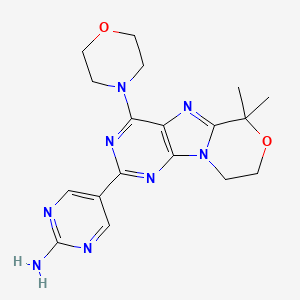

Paxalisib est un inhibiteur puissant, oral, sélectif, pénétrant le cerveau, de petite molécule de la phosphoinositide 3-kinase de classe I et de la cible mammalienne de la rapamycine. Il est principalement développé pour le traitement du glioblastome, une forme très agressive de cancer du cerveau. Paxalisib a montré un potentiel prometteur dans les essais cliniques, démontrant une amélioration de la survie globale chez les patients atteints de glioblastome nouvellement diagnostiqué .

Applications De Recherche Scientifique

Paxalisib has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. In biology, paxalisib is used to investigate the role of these pathways in cell growth and survival. In medicine, paxalisib is being developed as a therapeutic agent for glioblastoma and other forms of brain cancer.

Mécanisme D'action

Mode of Action

GDC-0084 interacts with its targets, PI3K and mTOR, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often overactive in various types of cancer, including glioblastoma multiforme (GBM) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . This pathway is involved in cell growth, proliferation, and survival. By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to decreased tumor growth and proliferation . Additionally, this compound also blocks DNA-PKcs signaling activation in certain cancer cells .

Pharmacokinetics

This compound demonstrates linear and dose-proportional pharmacokinetics, with a half-life of approximately 19 hours, supportive of once-daily dosing . It crosses the blood-brain barrier (BBB) and achieves a brain/plasma ratio of approximately 1.0 in three animal species . At a dose of 45 mg/day, steady-state concentrations exceeded preclinical target concentrations producing antitumor activity in xenograft models .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis (programmed cell death) and cell cycle arrest in certain cancer cells . It has shown to be more efficient than other known PI3K-Akt-mTOR inhibitors in killing certain types of cancer cells . In clinical studies, this compound demonstrated classic PI3K/mTOR–inhibitor related toxicities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the manufacturing process of this compound involves a phase transfer catalyzed annulation in water, an efficient Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid using a low palladium catalyst loading . These processes can be influenced by factors such as temperature, pH, and the presence of other chemicals . .

Analyse Biochimique

Biochemical Properties

GDC-0084 inhibits PI3K and mTOR, with Ki values of 2 nM, 46 nM, 3 nM, 10 nM, and 70 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR, respectively . It interacts with these enzymes, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various types of cancer .

Cellular Effects

This compound has been shown to considerably decrease cell viability, induce apoptosis, and inhibit phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines . It also inhibits the proliferation and clonogenic survival of glioblastoma multiforme (GBM) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth and survival, and its dysregulation is often associated with cancer. By inhibiting this pathway, this compound can suppress tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant tumor growth inhibition over time . It has demonstrated a half-life of approximately 19 hours, supportive of once-daily dosing . Its steady-state concentrations exceeded preclinical target concentrations producing antitumor activity in xenograft models .

Dosage Effects in Animal Models

In animal models, treatment with this compound markedly inhibited the growth of PIK3CA-mutant brain tumors . It achieved significant tumor growth inhibition of 70% and 40% against the U87 and GS2 orthotopic models, respectively .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound can interfere with these processes and suppress tumor growth .

Transport and Distribution

This compound was specifically optimized to cross the blood-brain barrier . Matrix-assisted laser desorption ionization (MALDI) imaging showed this compound distributed evenly in brain and intracranial U87 and GS2 tumors .

Subcellular Localization

Given its role as an inhibitor of the PI3K/Akt/mTOR signaling pathway, it is likely to be found in the cytoplasm where this pathway is primarily active .

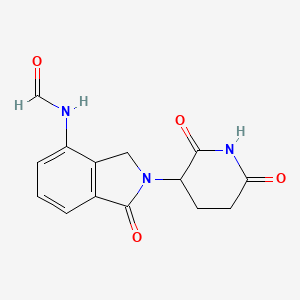

Méthodes De Préparation

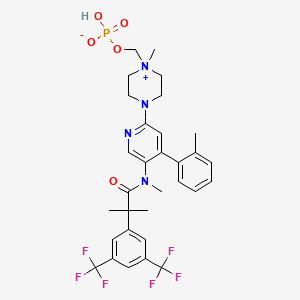

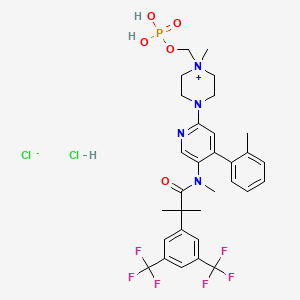

Les voies de synthèse et les conditions de réaction de paxalisib impliquent plusieurs étapes clés. Le composé est synthétisé par une série de réactions chimiques qui incluent la formation d'un cycle pyrimidinique et l'incorporation d'une entité morpholine. Les méthodes de production industrielle de paxalisib sont exclusives et impliquent des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Paxalisib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de paxalisib peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déshydroxylés .

Applications de recherche scientifique

Paxalisib a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme un composé outil pour étudier les voies de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine. En biologie, paxalisib est utilisé pour étudier le rôle de ces voies dans la croissance et la survie cellulaires. En médecine, paxalisib est en cours de développement comme un agent thérapeutique pour le glioblastome et d'autres formes de cancer du cerveau.

Mécanisme d'action

Paxalisib exerce ses effets en inhibant les voies de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine, qui sont des mécanismes de contrôle essentiels de la croissance et de la division cellulaires. Ces voies sont souvent activées dans diverses formes de cancer, y compris le glioblastome. En inhibant ces voies, paxalisib peut réduire la croissance tumorale et améliorer la survie des patients. La capacité de paxalisib à traverser la barrière hémato-encéphalique est une caractéristique clé qui le distingue des autres inhibiteurs de sa classe .

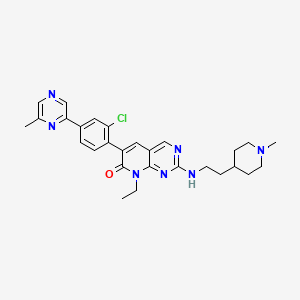

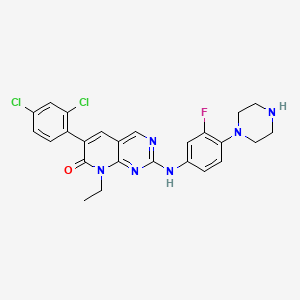

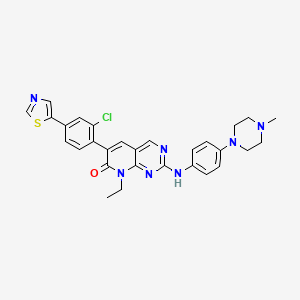

Comparaison Avec Des Composés Similaires

Paxalisib est unique parmi les inhibiteurs de la phosphoinositide 3-kinase en raison de sa capacité à traverser la barrière hémato-encéphalique. Les composés similaires de cette classe comprennent l'idelalisib, le copanlisib, le duvelisib, l'alpelisib et l'umbralasib. Bien que ces composés inhibent également la voie de la phosphoinositide 3-kinase, ils ne pénètrent pas efficacement dans le cerveau, ce qui limite leur utilisation dans le traitement des cancers du cerveau. La propriété de pénétration cérébrale de paxalisib en fait un candidat prometteur pour le traitement du glioblastome et d'autres tumeurs malignes du système nerveux central .

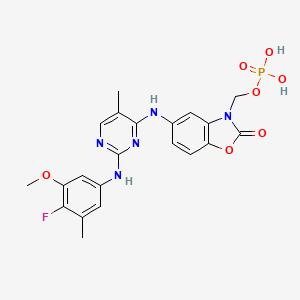

Propriétés

IUPAC Name |

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWACEZVCMBSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382979-44-3 | |

| Record name | Paxalisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paxalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAXALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)